molecular formula C16H15NO5 B2977050 2-(Benzoylamino)-4,5-dimethoxybenzoic acid CAS No. 31164-95-1

2-(Benzoylamino)-4,5-dimethoxybenzoic acid

Cat. No.: B2977050
CAS No.: 31164-95-1
M. Wt: 301.298
InChI Key: OJVAHJWDGCQYKM-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-4,5-dimethoxybenzoic acid (CAS 31164-95-1) is a benzoic acid derivative characterized by a benzoylamino group at position 2 and methoxy substituents at positions 4 and 5 of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₅, with a molecular weight of 301.3 g/mol . It is primarily used in research and development, with commercial availability for specialized applications .

Properties

IUPAC Name

2-benzamido-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-8-11(16(19)20)12(9-14(13)22-2)17-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVAHJWDGCQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-4,5-dimethoxybenzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently converted to the desired benzoylamino derivative by the action of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzoylamino)-4,5-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid (CAS 496913-51-0)

  • Molecular Formula: C₁₃H₁₅NO₅
  • Key Differences: Replaces the benzoylamino group with a cyclopropanecarboxamido moiety.
  • Lipophilicity: Lower logP (predicted) due to reduced aromatic surface area, which may decrease membrane permeability .

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (CAS 3809-00-5)

  • Molecular Formula : C₁₁H₁₂O₆
  • Key Differences: Features a carboxymethyl group instead of benzoylamino.
  • Impact :
    • Solubility : Increased hydrophilicity due to the additional carboxylic acid group, enhancing aqueous solubility compared to the target compound .
    • Reactivity : Dual carboxylic acid groups enable chelation or coordination chemistry, broadening applications in metal-organic frameworks .

2-Bromo-4,5-dimethoxybenzoic acid (CAS 6286-46-0)

  • Molecular Formula : C₉H₉BrO₄
  • Key Differences: Bromine atom replaces the benzoylamino group.
  • Impact :
    • Electrophilicity : Bromine enhances electrophilic character, making the compound a precursor for nucleophilic aromatic substitution reactions .
    • Biological Activity : Brominated analogs are explored in antiviral research, though activity depends on substituent positioning .

Functional Group Modifications

2-(Hexanoylamino)-4,5-dimethoxybenzoic acid

  • Key Differences: Substitutes benzoyl with a hexanoyl chain.
  • Impact: Lipophilicity: The aliphatic hexanoyl group increases logP, improving lipid bilayer penetration .

2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7)

  • Molecular Formula: C₉H₁₁NO₄
  • Key Differences: Amino group replaces benzoylamino.
  • Impact: Basicity: The free amino group (pKa ~9.5) introduces pH-dependent reactivity, enabling Schiff base formation or coordination chemistry . Biological Relevance: Serves as a precursor for synthesizing bioactive molecules, including antiviral agents .

Comparative Physicochemical Properties

Compound CAS Molecular Weight logP<sup>*</sup> Solubility (Water) Key Functional Groups
2-(Benzoylamino)-4,5-dimethoxybenzoic acid 31164-95-1 301.3 2.8 Low Benzoylamino, COOH, OMe
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid 496913-51-0 265.26 1.9 Moderate Cyclopropanecarboxamido, COOH
2-Bromo-4,5-dimethoxybenzoic acid 6286-46-0 261.07 2.1 Low Br, COOH, OMe
2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 197.19 1.2 High NH₂, COOH, OMe

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

2-(Benzoylamino)-4,5-dimethoxybenzoic acid (CAS No. 31164-95-1) is an aromatic amide compound that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO5
  • Molecular Weight : 301.29 g/mol
  • Chemical Structure : The compound features a benzoylamino group attached to a dimethoxy-substituted benzoic acid, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably, it has demonstrated activity against the MDA-MB-231 breast cancer cell line. The mechanism appears to involve the modulation of cellular pathways that lead to reduced proliferation and increased apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The benzoylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Cellular Pathway Interference : The compound may disrupt various cellular pathways, leading to altered cell function and behavior.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptotic effects observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer therapeutic agent.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. It showed promising results, particularly against Gram-positive bacteria, indicating its potential utility in developing new antibiotics .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
2-AminobenzothiazoleMedicinal propertiesUsed in various pharmaceuticals
BenzoxazoleDiverse biological activitiesApplications in medicinal chemistry
Indole DerivativesAnti-inflammatory propertiesKnown for analgesic effects
This compound Antimicrobial and anticancerUnique substitution pattern

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